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Compound of Interest

Compound Name: 1-(2H-indazol-2-yl)butan-2-ol

CAS No.: 2703781-23-9

Cat. No.: B6207084

Get Quote

Abstract
This guide details the experimental protocols for using 1-(2H-indazol-2-yl)butan-2-ol (CAS:

2703781-23-9) in kinase inhibitor screening. Unlike potent nanomolar inhibitors, this compound

represents a low-molecular-weight fragment (MW ~190.2). Its utility lies in Fragment-Based

Drug Discovery (FBDD) as a probe to identify novel binding vectors within the ATP-binding

pocket. This note covers solubility management, high-concentration biochemical assay setup

(TR-FRET), and biophysical validation (SPR) required to distinguish genuine low-affinity

binding from aggregation artifacts.

Introduction: The 2H-Indazole Scaffold
Indazoles are privileged scaffolds in kinase inhibition (e.g., Axitinib, Pazopanib). However, most

approved drugs utilize the 1H-indazole tautomer. The 2H-indazole isomer, locked by the N2-

substitution in 1-(2H-indazol-2-yl)butan-2-ol, offers a distinct geometry.
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Vector Geometry: The N2-alkyl tail (butan-2-ol) projects into the solvent front or the ribose

pocket, depending on the kinase, offering a growth vector distinct from N1-substituted

indazoles.

Hinge Binding: The indazole core typically mimics the adenine ring of ATP, forming hydrogen

bonds with the kinase hinge region.

Chirality: The butan-2-ol moiety introduces a chiral center. In screening, this hydroxyl group

often acts as a critical anchor, either donating an H-bond to a conserved glutamate (e.g., Glu

in the

C-helix) or accepting one from the backbone.

Compound Profile & Preparation[1][2][3][4]
Property Value Notes

Compound Name 1-(2H-indazol-2-yl)butan-2-ol

MW 190.24 g/mol Fragment-like (<300 Da)

LogP (Calc) ~1.8 - 2.2

Moderate lipophilicity; good

membrane permeability

potential.

Solubility High in DMSO (>100 mM)

Critical: Poor aqueous

solubility above 500 µM

without co-solvent.

Storage -20°C, Desiccated
Hygroscopic due to the alcohol

group.

Protocol: Stock Solution Preparation
Objective: Create a stable 100 mM stock for high-concentration screening.

Weighing: Weigh ~10 mg of solid into a glass vial (avoid plastic if possible to prevent

leaching).

Dissolution: Add anhydrous DMSO to reach 100 mM.
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Calculation: Volume (µL) = (Mass (mg) / 190.24) * 10,000.

Sonicate: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

QC: Visually inspect for particulates. If turbid, centrifuge at 13,000 rpm for 5 min.

Application 1: High-Concentration Biochemical
Screening (TR-FRET)
Context: Fragments typically have

values in the range of 10 µM – 1 mM. Standard screening at 1 µM will yield false negatives.
This protocol is optimized for 100 µM – 500 µM screening concentrations.

Experimental Design (TR-FRET)
We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g.,

LANCE® or HTRF®) to measure kinase activity.

Reagents:

Kinase (e.g., VEGFR2, CDK2, or JAK2)

Substrate: Biotinylated peptide (kinase specific)

ATP:

concentration (typically 10-50 µM)

Detection: Eu-labeled anti-phospho antibody + APC-Streptavidin.

Step-by-Step Protocol:

Assay Buffer Preparation:

50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35 (or Tween-20).

Critical Additive: Add 1 mM DTT fresh.
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Anti-Aggregation: Ensure 0.01% detergent is present to prevent the fragment from forming

colloidal aggregates (a common source of false positives in fragment screening).

Compound Plating (Echo Acoustic Dispensing preferred):

Dispense fragment stock to achieve final concentrations of 500 µM, 200 µM, and 50 µM.

DMSO Normalization: Backfill all wells to 1% DMSO final concentration. Variations in

DMSO % will skew kinase activity significantly.

Enzyme Reaction:

Add Kinase/Peptide mix (5 µL). Incubate 10 mins (pre-incubation allows slow-binding

fragments to equilibrate).

Add ATP (5 µL) to start reaction.

Incubate for 60 mins at RT.

Detection:

Add Detection Mix (10 µL) containing EDTA (to stop reaction) and fluorophores.

Read on EnVision or compatible plate reader (Excitation: 320 nm; Emission: 665 nm / 615

nm).

Data Analysis
Calculate Percent Inhibition:

Hit Threshold: For fragments, any compound showing

inhibition at 200 µM is considered a "Hit" worthy of biophysical validation.

Application 2: Biophysical Validation (SPR)
Rationale: Biochemical assays are prone to interference (fluorescence quenching,

aggregation). Surface Plasmon Resonance (SPR) confirms direct binding and kinetics.
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Protocol: Clean Screen SPR
Instrument: Biacore 8K or T200. Chip: CM5 (Carboxymethylated dextran).

Immobilization:

Immobilize the target kinase via amine coupling to ~3000 RU (high density required for

small fragments).

Reference channel: Deactivated surface (ethanolamine).

Running Buffer:

HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20) + 1% DMSO.

Note: The DMSO concentration in the running buffer must exactly match the sample buffer

to avoid "bulk effect" jumps.

Injection Cycle:

Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk

refractive index changes.

Sample Injection: Inject 1-(2H-indazol-2-yl)butan-2-ol at a concentration series (e.g.,

500, 250, 125, 62.5, 31.25 µM).

Contact Time: 30s (fast on/off rates expected).

Dissociation: 60s.

Interpretation:

Square Wave: Expect a "square wave" sensorgram (rapid association/dissociation) typical

of fragments.

Stoichiometry: If

exceeds theoretical calculated
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(

), suspect non-specific binding or aggregation.

Logic & Pathway Visualization
The following diagram illustrates the decision matrix for screening this fragment.

Compound:
1-(2H-indazol-2-yl)butan-2-ol

Solubility Check
(PBS pH 7.4 + 1% DMSO)

Biochemical Screen
(TR-FRET @ 200 µM)

If soluble

Inhibition > 30%?

Biophysical Validation
(SPR / NMR)

Yes

Discard / Inactive

No

Co-Crystallography
(Soak System)

Confirmed Binding

Chemical Evolution
(Grow from Alcohol handle)

Vector ID

Iterative Cycle
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Click to download full resolution via product page

Caption: Workflow for validating 1-(2H-indazol-2-yl)butan-2-ol as a kinase hit. The process

moves from high-concentration biochemical screening to biophysical confirmation.

Strategic Chemical Evolution (SAR)
Once binding is confirmed, the butan-2-ol tail becomes the primary vector for optimization.

Oxidation: Convert the alcohol to a ketone to probe for different H-bond acceptors.

Extension: Use the alcohol as a handle for etherification.

Hypothesis: If the alcohol points towards the solvent front, attaching a solubilizing group

(e.g., piperazine) here can improve potency and ADME properties.

Chiral Resolution: Separate Enantiomers (R vs S).

Protocol: Use Chiral SFC (Supercritical Fluid Chromatography) with a Chiralpak AD-H

column.

Rationale: One enantiomer usually binds 10-100x tighter by optimally positioning the

hydroxyl group relative to the kinase backbone or conserved water molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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